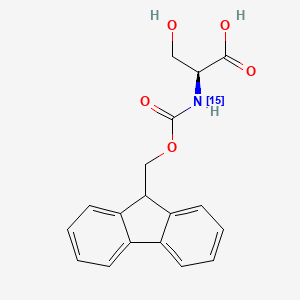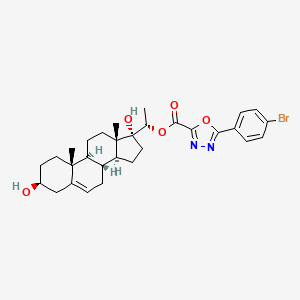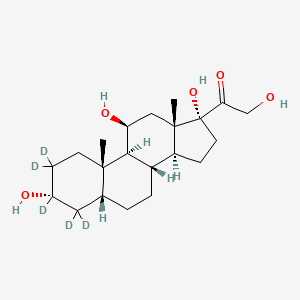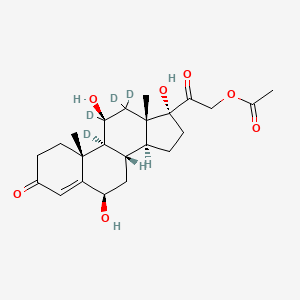
L-Serine-15N-N-fmoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ser-OH-15N: is a derivative of serine, an amino acid, where the nitrogen atom is labeled with the stable isotope nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser-OH-15N typically involves the protection of the serine amino group with the Fmoc group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The nitrogen-15 labeling is introduced by using nitrogen-15 enriched reagents during the synthesis process .
Industrial Production Methods: Industrial production of Fmoc-Ser-OH-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Ser-OH-15N undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of keto-serine derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of halogenated serine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Ser-OH-15N is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides .
Biology: In biological research, Fmoc-Ser-OH-15N is used in the study of protein structure and function. The nitrogen-15 labeling allows for the use of nuclear magnetic resonance (NMR) spectroscopy to investigate protein dynamics and interactions .
Medicine: Fmoc-Ser-OH-15N is used in the development of peptide-based drugs. The stable isotope labeling helps in the pharmacokinetic and metabolic studies of these drugs .
Industry: In the pharmaceutical industry, Fmoc-Ser-OH-15N is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it suitable for industrial applications .
Mecanismo De Acción
The mechanism of action of Fmoc-Ser-OH-15N involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparación Con Compuestos Similares
Fmoc-Ser(tBu)-OH-15N: A tert-butyl protected derivative of Fmoc-Ser-OH-15N.
Fmoc-Ala-OH-15N: An alanine derivative with nitrogen-15 labeling.
Fmoc-Gly-OH-15N: A glycine derivative with nitrogen-15 labeling.
Uniqueness: Fmoc-Ser-OH-15N is unique due to its serine backbone, which contains a hydroxyl group that can undergo various chemical modifications. The nitrogen-15 labeling allows for advanced spectroscopic studies, making it a valuable tool in research and industrial applications .
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i19+1 |
Clave InChI |
JZTKZVJMSCONAK-BTEQYEEISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CO)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)







![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)



![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

